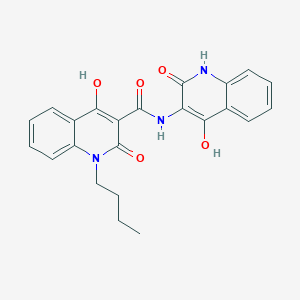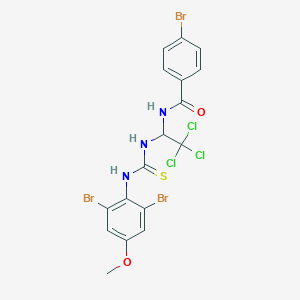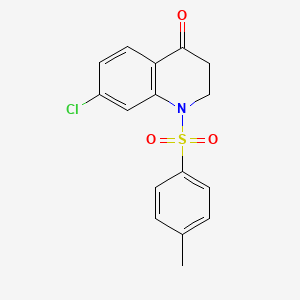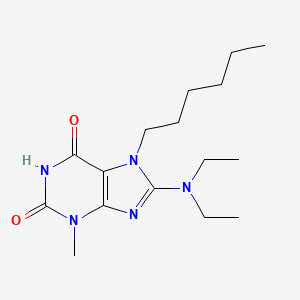
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C25H24N4O5. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Condensation reactions: These are used to form the quinoline ring system.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the quinoline ring.
Butylation: Addition of a butyl group to the nitrogen atom.
Amidation: Formation of the carboxamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Aplicaciones Científicas De Investigación
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, affecting cellular processes. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription. Additionally, the compound may inhibit specific enzymes involved in oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxamide: Studied for its anti-inflammatory properties.
4-hydroxyquinoline: Investigated for its antimicrobial effects.
What sets 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C23H21N3O5 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-3-12-26-16-11-7-5-9-14(16)19(27)17(23(26)31)21(29)25-18-20(28)13-8-4-6-10-15(13)24-22(18)30/h4-11,27H,2-3,12H2,1H3,(H,25,29)(H2,24,28,30) |
Clave InChI |
VLVNQLQGAFNFHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C4=CC=CC=C4NC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)

![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)

![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)

